molecular formula C8H6ClN3O2 B13108836 6-Chlorobenzo[d]isoxazole-3-carbohydrazide

6-Chlorobenzo[d]isoxazole-3-carbohydrazide

Cat. No.: B13108836
M. Wt: 211.60 g/mol
InChI Key: HLADRHZPZBZFFX-UHFFFAOYSA-N
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Description

6-Chlorobenzo[d]isoxazole-3-carbohydrazide is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by a chlorine atom at the 6th position and a carbohydrazide group at the 3rd position on the benzo[d]isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorobenzo[d]isoxazole-3-carbohydrazide typically involves the reaction of 6-chlorobenzo[d]isoxazole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chlorobenzo[d]isoxazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or hydrazine derivatives.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

6-Chlorobenzo[d]isoxazole-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chlorobenzo[d]isoxazole-3-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or interaction with cellular receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chlorobenzo[d]isoxazole-3-carboxylic acid
  • 6-Chlorobenzo[d]isoxazol-3-ol
  • Benzo[d]isoxazole-3-carboxylic acid

Uniqueness

6-Chlorobenzo[d]isoxazole-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

6-chloro-1,2-benzoxazole-3-carbohydrazide

InChI

InChI=1S/C8H6ClN3O2/c9-4-1-2-5-6(3-4)14-12-7(5)8(13)11-10/h1-3H,10H2,(H,11,13)

InChI Key

HLADRHZPZBZFFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)ON=C2C(=O)NN

Origin of Product

United States

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